N-(3-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
N-(3-Methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazin-3-yl scaffold substituted with a sulfanyl-linked acetamide group and a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-19-9-4-2-3-8(5-9)14-11(18)7-20-12-15-10(17)6-13-16-12/h2-6H,7H2,1H3,(H,14,18)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRWWLGSKYPQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data from case studies and research findings.
Chemical Structure
The compound features a triazine ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the sulfanyl moiety contributes to its chemical properties and biological efficacy.
Molecular Structure
- IUPAC Name: this compound
- Molecular Formula: C₁₁H₁₃N₃O₂S
- SMILES: COc1ccc(cc1)N(C(=O)C)S(=O)(=O)c2=NN=C(NC(=O)C)c2=O
Antimicrobial Activity
Research has shown that compounds containing triazine rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazine have potent activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several triazine derivatives have been reported to be as low as 9.937 µg/mL against various bacterial strains .
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| T1 | Staphylococcus aureus | 15.0 |
| T2 | Escherichia coli | 12.5 |
| T3 | Pseudomonas aeruginosa | 9.937 |
Anticancer Activity
The anticancer potential of triazine derivatives has also been explored extensively. The structure-activity relationship (SAR) studies indicate that modifications on the triazine scaffold can significantly enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring showed increased antiproliferative activity .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several triazine derivatives on human cancer cell lines using the MTT assay. The results indicated that certain modifications led to IC50 values in the range of 10–20 µg/mL, suggesting promising anticancer activity.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis: Similar to other antimicrobial agents, it may inhibit bacterial protein synthesis pathways.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Interference with Nucleic Acid Synthesis: The compound may disrupt nucleic acid synthesis in both bacterial and cancer cells.
Comparison with Similar Compounds
Structural Analogues with Triazinone Cores
The triazinone ring is a critical pharmacophore in several bioactive compounds. Key comparisons include:
Key Observations :
- In contrast, the trifluoroacetamido group in Compound 81f improves metabolic stability and electron-withdrawing effects, favoring antioxidant activity .
- Core Heterocycle: Replacing triazinone with thiazolidinone (ZINC C13637710) alters hydrogen-bonding patterns and dipole moments, which may shift biological targets .
Sulfanyl-Acetamide Derivatives with Varied Aryl Groups
The N-(3-methoxyphenyl)acetamide moiety is a common feature in receptor-targeted compounds:
Key Observations :
- Aryl Group Impact : The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing π-π stacking interactions compared to chloro- or methyl-substituted analogs (e.g., 573943-43-8) .
- Sulfanyl Linker : The sulfanyl bridge in VUAA-1 and the target compound facilitates conformational flexibility, critical for receptor binding .
Preparation Methods
Triazinone Ring Synthesis
The 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl scaffold is constructed via cyclocondensation. A representative procedure involves:
- Reagents : Ethyl carbazate and methyl isothiocyanate are reacted in ethanol under reflux (78°C, 6 hours).
- Cyclization : The intermediate thiourea derivative undergoes intramolecular cyclization in the presence of hydrochloric acid (12 M, 90°C, 2 hours) to yield 3-mercapto-5-oxo-4,5-dihydro-1,2,4-triazine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Acid Catalyst | HCl (12 M) |
| Reaction Time | 2 hours |
| Yield | 68–72% |
Sulfanyl Group Introduction
The sulfanyl group is introduced via nucleophilic displacement or oxidative coupling:
- Nucleophilic Substitution :
- Oxidative Coupling :
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Base | K₂CO₃ |
| Reaction Time | 4 hours |
| Yield | 75–82% |
Catalytic Systems and Ligands
Palladium and copper catalysts are critical for cross-coupling steps:
Palladium-Catalyzed Coupling
Copper-Mediated Arylation
- Catalyst : Copper(I) iodide (10 mol%) with trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand.
- Solvent : Dimethyl sulfoxide (DMSO) at 120°C under microwave irradiation (30 minutes).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
Scale-Up and Industrial Feasibility
Solvent-Free Synthesis
Recent advancements employ solvent-free conditions using disulfonic acid imidazolium chloroaluminate as a catalyst (80°C, 2 hours), achieving 85% yield with reduced environmental impact.
Process Optimization
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 160°C, 6 hours → 30 minutes).
- Flow Chemistry : Continuous-flow systems enhance reproducibility for large-scale production.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use of polar aprotic solvents (DMF, DMSO) |
| Sulfur oxidation | Conduct reactions under inert atmosphere (N₂/Ar) |
| Byproduct formation | Optimize stoichiometry and catalyst loading |
Case Studies and Comparative Analysis
Patent US20120225904A1
This patent details a similar triazinone derivative synthesized via Suzuki coupling, achieving 78% yield using Pd(PPh₃)₄ and cesium carbonate. Key modifications for scalability included switching from batch to flow reactors.
Patent EP2962690B1
A European patent highlights the use of copper iodide and diamines for N-arylation, which could be adapted for attaching the 3-methoxyphenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
